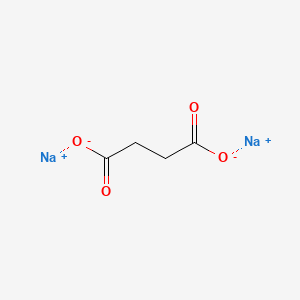

Disodium;butanedioate

Description

Nomenclature and Chemical Context in Scholarly Literature

In scholarly literature, the compound is systematically identified by its IUPAC name: disodium (B8443419);butanedioate . nih.govnih.govsolubilityofthings.comamericanelements.comthermofisher.comthermofisher.comfoodb.ca It is also commonly referred to as disodium succinate (B1194679), sodium succinate, or succinic acid, disodium salt. nih.govnih.govamericanelements.comthermofisher.comchemicalbook.comodowell.cominvivochem.cn The compound is the disodium salt of butanedioic acid, more commonly known as succinic acid. nih.govodowell.comwikipedia.org This relationship is fundamental to understanding its chemical behavior, as it readily dissociates in polar solvents like water into two sodium ions (Na+) and a butanedioate ion (C4H4O4)2−. solubilityofthings.com

Chemically, it is classified as a dicarboxylic acid and its derivative. foodb.ca The presence of two carboxyl groups in its parent acid, succinic acid, allows for the formation of this disodium salt. Its molecular formula is C4H4Na2O4. nih.govthermofisher.comfoodb.ca

Below is an interactive data table summarizing the key chemical identifiers and properties of Disodium Butanedioate.

| Property | Value |

| IUPAC Name | disodium;butanedioate |

| Synonyms | Disodium succinate, Sodium succinate, Succinic acid, disodium salt |

| Molecular Formula | C4H4Na2O4 |

| Molecular Weight | 162.05 g/mol |

| CAS Number | 150-90-3 |

| Appearance | White crystalline solid or powder |

| Data sourced from multiple scientific databases. nih.govsolubilityofthings.comamericanelements.comthermofisher.comodowell.com |

Significance as a Platform Chemical and Biochemical Intermediate

Disodium butanedioate is recognized as an important platform chemical, serving as a versatile starting material in the synthesis of a wide array of other chemicals and products. researchgate.netambeed.commedchemexpress.com Its applications span various industries, including the production of surfactants, additives, and ion chelating agents. ambeed.commedchemexpress.com The parent compound, succinic acid, is a precursor for numerous large-volume industrial chemicals such as 1,4-butanediol, polyesters, and resins. wikipedia.orgnih.gov The transition to bio-based production of succinic acid and its salts from renewable resources is a significant area of current research, aiming to reduce reliance on fossil fuels. nih.govmdpi.com

In the realm of biochemistry, the butanedioate anion, known as succinate, is a crucial metabolic intermediate. wikipedia.orgnih.gov It is a key component of the Krebs cycle (also known as the citric acid or TCA cycle), a central pathway in cellular respiration for energy production. fiveable.meclinisciences.com Within the mitochondria, succinate is formed from succinyl-CoA and is then oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (Complex II of the electron transport chain), a process that contributes to the generation of ATP. wikipedia.orgfiveable.meclinisciences.com Beyond its role in energy metabolism, succinate also functions as a signaling molecule, influencing processes such as inflammation and hypoxia responses. nih.govclinisciences.com Dysregulation of succinate levels has been implicated in various pathological conditions. wikipedia.orgnih.gov

Historical Context of Academic Inquiry and Research Trajectories

The study of succinic acid and its salts has a long history, with initial isolation of succinic acid from amber dating back centuries, which is reflected in its name derived from the Latin succinum, meaning amber. wikipedia.orgsolubilityofthings.com Historically, industrial production relied on chemical synthesis from fossil fuel derivatives like maleic anhydride (B1165640). wikipedia.orgnih.govmdpi.com

A significant shift in research occurred with the growing interest in sustainable chemistry and biotechnology. The U.S. Department of Energy's identification of bio-based succinic acid as a top value-added chemical from biomass spurred extensive research into its fermentative production. nih.gov This led to the discovery and engineering of various microorganisms capable of producing high titers of succinic acid from renewable feedstocks like glucose. researchgate.netmdpi.com Research has focused on optimizing fermentation processes, developing efficient recovery and purification methods, and exploring new applications for bio-based succinic acid and its salts. researchgate.netmdpi.com Current research continues to explore the metabolic engineering of microbial strains for enhanced production and the expansion of its use in biodegradable polymers and other green technologies. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H4Na2O4 |

|---|---|

Molecular Weight |

162.05 g/mol |

IUPAC Name |

disodium;butanedioate |

InChI |

InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 |

InChI Key |

ZDQYSKICYIVCPN-UHFFFAOYSA-L |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Biotechnological Production Paradigms

Chemical Synthesis Approaches for Disodium (B8443419) Butanedioate

The chemical synthesis of disodium butanedioate has traditionally relied on established chemical transformations. These methods are characterized by their efficiency and scalability, though they are increasingly being scrutinized for their environmental footprint.

Neutralization Reactions and Process Optimization

The most direct and widely employed chemical method for producing disodium butanedioate is the neutralization of succinic acid with a sodium base. This acid-base reaction is typically carried out using sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). The process involves dissolving succinic acid in an aqueous solution and then adding the sodium base under controlled conditions to achieve the desired pH, which is crucial for the formation of the disodium salt.

Process optimization is a critical aspect of this synthesis to ensure high yield, purity, and cost-effectiveness. Key parameters that are meticulously controlled include:

Temperature: The reaction temperature is typically maintained between 60-90°C to facilitate the dissolution of reactants and enhance the reaction rate.

pH Control: Careful monitoring and adjustment of the pH to a range of 7-9 are essential to ensure the complete conversion of succinic acid to its disodium salt.

Reactant Concentration: The concentration of the sodium base solution, typically around 20-40%, is optimized to balance reaction efficiency with energy consumption during subsequent concentration and crystallization steps.

Purification: Following the neutralization reaction, the solution is often treated with activated carbon to remove impurities before being filtered, concentrated, and crystallized to obtain the final product.

Process intensification strategies, which aim to develop smaller, cleaner, and more energy-efficient technologies, are also being explored to enhance the sustainability of this process.

Novel Chemical Pathways and Catalytic Considerations

While neutralization of succinic acid is the most common route, research into novel chemical pathways is ongoing, often focusing on the synthesis of the precursor, succinic acid, from alternative feedstocks. One prominent pathway involves the catalytic hydrogenation of maleic anhydride (B1165640). This process typically utilizes metal catalysts, such as nickel or palladium, to reduce maleic anhydride to succinic anhydride, which can then be hydrolyzed to succinic acid and subsequently neutralized to form disodium butanedioate.

Recent advancements in catalysis have focused on improving the efficiency and sustainability of this process. For instance, the use of Pd/C catalysts has been shown to be effective for the aqueous phase hydrogenation of maleic acid to succinic acid under mild conditions. Another innovative approach is the catalytic transfer hydrogenation of maleic acid using formic acid as a hydrogen source, which offers a potentially greener alternative to traditional hydrogenation methods.

Electrochemical methods also present a novel approach. Electrodeionization, for example, can be used as a downstream processing step to convert disodium succinate (B1194679) from a fermentation broth into succinic acid with high efficiency, which can then be re-neutralized to produce a pure product.

Biotechnological and Fermentative Production of Disodium Succinate

The biotechnological production of succinic acid and its salts, including disodium succinate, has emerged as a promising and sustainable alternative to chemical synthesis. This approach utilizes microbial fermentation to convert renewable feedstocks into the desired product.

Microbial Strains and Metabolic Engineering Strategies

A variety of microorganisms have been identified and engineered for their ability to produce succinic acid at high yields and titers. The selection of a suitable microbial host is a critical factor in the economic viability of the fermentation process.

Several microorganisms have been extensively studied for their succinate-producing capabilities:

Actinobacillus succinogenes : This bacterium is a natural and proficient producer of succinic acid. It is a facultative anaerobe capable of utilizing a wide range of carbon sources, including glucose and xylose. Under optimal conditions, it can achieve high succinate titers and yields.

Escherichia coli : As a well-characterized model organism, E. coli is a popular choice for metabolic engineering to enhance succinate production. While wild-type E. coli produces succinate as a minor fermentation product, genetic modifications can redirect metabolic pathways to significantly increase its yield.

Corynebacterium glutamicum : Traditionally used for amino acid production, C. glutamicum has been engineered to become an efficient succinate producer. It has the advantage of being a robust industrial microorganism with a GRAS (Generally Regarded as Safe) status.

Yarrowia lipolytica : This oleaginous yeast is another promising host for succinate production. It can be engineered to accumulate succinic acid, and its tolerance to low pH can simplify downstream processing.

The following table summarizes the succinate production performance of some of these microorganisms.

Metabolic engineering plays a pivotal role in optimizing microbial strains for industrial-scale succinate production. Several key strategies are employed:

Carbon Flux Redirection: A primary goal of metabolic engineering is to channel the carbon flow from the substrate towards the succinate biosynthesis pathway and away from competing pathways that lead to the formation of byproducts such as acetate, lactate, and ethanol. This is often achieved by deleting the genes responsible for the synthesis of these byproducts. For example, in E. coli, the deletion of genes like ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) has been shown to increase succinate yield.

NADH/NAD+ Balance: The synthesis of succinate through the reductive tricarboxylic acid (TCA) cycle is a redox-intensive process that requires a significant amount of the reducing equivalent NADH. Maintaining a balanced NADH/NAD+ ratio is crucial for efficient succinate production. Genetic strategies to achieve this include the overexpression of enzymes that generate NADH or the modulation of respiratory chain components.

CO2 Fixation: The carboxylation of phosphoenolpyruvate (B93156) (PEP) or pyruvate (B1213749) is a key step in the succinate biosynthesis pathway, where CO₂ is fixed. Enhancing the efficiency of this CO₂ fixation step can significantly improve the carbon yield of succinate. This can be achieved by overexpressing key carboxylating enzymes such as phosphoenolpyruvate carboxylase (PPC), phosphoenolpyruvate carboxykinase (PCK), or pyruvate carboxylase (PYC). The theoretical fixation of CO₂ during the biological production of succinate is an attractive feature from an environmental perspective.

The following table provides examples of genetic modifications and their impact on succinate production.

Substrate Utilization and Fermentation Kinetics

The economic viability of bio-based disodium succinate production is heavily reliant on the efficient utilization of various renewable feedstocks. Microorganisms are capable of metabolizing a wide array of sugars derived from diverse sources.

Lignocellulosic Feedstock: Lignocellulosic biomass, such as agricultural residues (e.g., corn stover, barley straw) and forestry wastes, is an abundant and non-food competing source of fermentable sugars. nih.gov The hydrolysis of these materials releases a mixture of hexose (B10828440) (like glucose) and pentose (B10789219) (like xylose) sugars. nih.gov For instance, fermentation of hydrolysate from Napier grass has been explored for succinic acid production. nih.gov The bacterium Basfia succiniciproducens has demonstrated the ability to produce succinic acid from high xylose-content hydrolysates of corn stover, achieving titers up to 30 g/L with a yield of 0.69 g/g. osti.gov Similarly, engineered Actinobacillus succinogenes has produced 22.2 g/L of succinic acid from barley straw hydrolysate. nih.gov However, the presence of inhibitory compounds generated during the hydrolysis of lignocellulosic materials can negatively impact fermentation kinetics. ucm.es

Glucose: Glucose, a readily metabolizable hexose sugar, is a common substrate for succinic acid fermentation. Numerous microorganisms, including Actinobacillus succinogenes, Mannheimia succiniciproducens, and genetically engineered Escherichia coli and Saccharomyces cerevisiae, can efficiently convert glucose to succinic acid. wikipedia.org Studies on A. succinogenes have shown that substrate inhibition can occur at high initial glucose concentrations. ncsu.edu The maximum potential succinic acid production was found to be 38.0 g/L from 61.3 g/L of glucose in one study. ncsu.edu

Xylose: Xylose is a major pentose sugar component of lignocellulosic biomass. The ability of microorganisms to efficiently utilize xylose is crucial for the economic feasibility of using such feedstocks. nih.gov Research has shown successful co-fermentation of glucose and xylose for succinic acid production. rsc.orgfrontiersin.org For example, a study on Yarrowia lipolytica demonstrated the co-utilization of glucose and xylose from sugarcane bagasse hydrolysate, resulting in a succinic acid titer of 28.2 g/L. researchgate.net

Starch Sugar: Sugars derived from starch-rich feedstocks are also viable substrates for succinic acid production. Industrial production by companies like Reverdia, Myriant, BioAmber, and BASF has utilized starch-based sugars. osti.gov

The following table summarizes the fermentation performance of different microorganisms on various substrates.

| Microorganism | Substrate(s) | Succinic Acid Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Basfia succiniciproducens | Corn stover hydrolysate (high xylose) | 30 | 0.69 | 0.43 | osti.gov |

| Engineered A. succinogenes | Barley straw hydrolysate (glucose & xylose) | 22.2 | 0.64 | 1.16 | nih.gov |

| A. succinogenes | Glucose | 38.0 | - | - | ncsu.edu |

| Yarrowia lipolytica | Sugarcane bagasse hydrolysate (glucose & xylose) | 28.2 | 0.55 | 0.36 | researchgate.net |

| Actinobacillus succinogenes | Mixed sugars (mimicking SSL) | 21.8 - 26.8 | 0.59 - 0.68 | - | nih.gov |

Bioprocess Design and Optimization for Industrial-Scale Production

Scaling up the production of disodium succinate from the laboratory to an industrial scale requires careful consideration of bioprocess design and optimization to ensure efficiency and economic viability. nih.govtandfonline.com

The design and operation of bioreactors are critical for successful industrial-scale fermentation. nih.govtandfonline.com Key operating parameters that must be controlled include pH, temperature, and the supply of carbon dioxide, as many succinic acid-producing microorganisms are capnophilic (CO2-loving). mdpi.com For instance, continuous fermentation of A. succinogenes has been carried out at a controlled pH of 6.8 and a temperature of 38 °C. up.ac.za The maximum achievable concentration of succinic acid in the fermentation broth is often a limiting factor, with studies suggesting a maximum of around 100 g/L for A. succinogenes. frontiersin.org In some fermenter designs, expanded perlite (B1173460) particles have been added to provide a support for cell attachment, leading to increased productivity. up.ac.za

Both continuous and batch fermentation strategies have been explored for succinic acid production, each with its own advantages and disadvantages. nih.gov

Batch Fermentation: In a batch process, all nutrients are provided at the start, and the fermentation proceeds until the nutrients are depleted or product inhibition occurs. infors-ht.com This method is straightforward to operate but can be limited by substrate and product inhibition. bioninja.com.au Fed-batch strategies, where the substrate is fed intermittently or continuously, can help to overcome substrate inhibition and achieve higher product titers. nih.gov

Continuous Fermentation: Continuous fermentation involves the continuous addition of fresh medium and removal of the fermentation broth. infors-ht.com This can lead to higher productivity and reduced downtime compared to batch processes. bioninja.com.au Studies on continuous succinic acid production by A. succinogenes have demonstrated stable, long-term operation. up.ac.za Biofilm reactors, where microorganisms are immobilized on a support material, have shown significantly higher volumetric productivity compared to suspended cell cultures. nih.gov A packed-bed biofilm reactor with A. succinogenes achieved a succinic acid concentration of 43.0 g/L with a volumetric productivity of 22 g/L/h. nih.gov

The table below compares the performance of different fermentation strategies.

| Fermentation Strategy | Microorganism | Substrate | Succinic Acid Titer (g/L) | Productivity (g/L/h) | Reference |

| Batch | Engineered A. succinogenes | Glucose | 50 | - | nih.gov |

| Continuous (Chemostat) | A. succinogenes | Glucose | 7 | - | nih.gov |

| Continuous (Biofilm) | A. succinogenes | Glucose | - | 7.1 | up.ac.za |

| Continuous (Packed-Bed) | A. succinogenes | Glucose | 43.0 | 22 | nih.gov |

| Repeat-Batch (Biofilm) | A. succinogenes | Glucose | - | - | nih.gov |

Downstream Processing and Purification Technologies

Electrochemical separation techniques are promising for the recovery and purification of succinic acid as they can separate and concentrate charged molecules like succinate ions. rsc.org

Electrodialysis (ED): Electrodialysis utilizes ion-exchange membranes and an electric field to separate ions from a solution. mdpi.com It has been successfully used to recover and concentrate succinic acid from fermentation broths. nih.govmdpi.com Electrodialysis with bipolar membranes (EDBM) is particularly advantageous as it can convert the succinate salt directly to succinic acid. mdpi.comresearchgate.net However, high energy consumption and membrane fouling can be drawbacks of this technique. mdpi.comacs.org A study reported a 77% yield of succinic acid after electrodialysis. acs.org

Electrodeionization (EDI): Electrodeionization is a hybrid process that combines electrodialysis with ion exchange. acs.org This technique can be used to convert disodium succinate into succinic acid with high efficiency. acs.orgresearchgate.net Research has demonstrated a conversion efficiency of 96% for converting aqueous solutions of disodium succinate to succinic acid using an EDI module. acs.orgresearchgate.net The sodium hydroxide produced in the process can be recycled back to the fermentation stage, making it a more sustainable option. acs.orgacs.org

Membrane Separation: Various membrane filtration techniques, such as ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), can be employed in the downstream processing of succinic acid. cetjournal.it Ultrafiltration is effective for removing microbial cells and proteins from the fermentation broth. nih.govmdpi.com Nanofiltration can be used to separate succinic acid from other by-products. researchgate.net

Chromatographic Methods: Chromatography is a powerful technique for achieving high-purity succinic acid. cetjournal.it Ion-exchange chromatography can effectively separate succinic acid from other organic acids present in the fermentation broth. cetjournal.it However, the need for regeneration of the chromatographic resin can be a drawback. researchgate.net Non-functionalized chromatographic resins have also been investigated for the purification of succinic acid from fermentation broths, offering a potentially more cost-effective solution. google.com

The following table provides an overview of the performance of different downstream processing techniques.

| Technique | Purity Achieved | Recovery Yield | Key Findings | Reference(s) |

| Electrodialysis | 99.4% ± 0.1% | 74.7% ± 4.5% | Effective for product separation and purification. | nih.gov |

| Electrodeionization | High | 96% conversion | Efficiently converts disodium succinate to succinic acid. | acs.orgresearchgate.net |

| Membrane Separation (UF) | - | - | Efficiently removes bacterial cells from the fermentation broth. | nih.gov |

| Chromatographic Methods | >99% | 79% | Direct crystallization coupled with cation-exchange resins yields high purity. | bangor.ac.ukbangor.ac.uk |

Crystallization and Product Recovery

This process leverages the differential solubility of succinic acid at varying pH levels. By acidifying the fermentation broth to a pH below 2.0, the solubility of succinic acid is substantially reduced, causing it to crystallize. This technique allows for effective separation from other organic acid by-products like lactic, formic, and acetic acids, which remain dissolved in the solution. Studies have demonstrated that crystallization at low temperatures, such as 4°C or 8°C, can achieve a succinic acid recovery yield of approximately 70-73% with a purity exceeding 90-99%.

Alternative recovery strategies aim to improve efficiency and reduce energy consumption. These include methods like electrodialysis to concentrate the succinate salt from the broth before acidification and crystallization. The integration of various techniques is crucial for optimizing yield, purity, and energy consumption in the downstream processing of bio-based succinic acid and its salts.

Sustainability Assessment of Production Technologies

The viability of bio-based production routes for platform chemicals like succinic acid, the precursor to disodium;butanedioate, is critically evaluated through techno-economic and environmental assessments. These analyses determine the economic competitiveness and ecological footprint compared to traditional petrochemical methods.

Techno-Economic Analysis of Bio-Based Production

Techno-economic analysis (TEA) is essential for evaluating the commercial feasibility of producing succinic acid from renewable feedstocks. These analyses model entire production facilities, from feedstock pretreatment to final product purification, to estimate capital investment, operating costs, and profitability metrics.

Below is an interactive table summarizing key findings from various techno-economic analyses of bio-based succinic acid production.

| Feedstock | Annual Production Rate | Estimated Selling Price | Return on Investment (ROI) | Payback Period (Years) |

| Corn Stover | 11.5 Kilotons | $9.00/kg | 20.4% | ~5 |

| Sugarcane Bagasse | 3.24 Kilotons (approx.) | $2.37/kg | Not specified | 4 |

| Sugar-Rich Wastewater | 1 Kiloton | $2.81/kg (approx.) | 11.68% | 8.56 |

| Glycerol | Not Specified | $1.60 - $1.90/kg | Not Specified | Not Specified |

Table based on data from multiple sources.

Life Cycle Assessment (LCA) of Environmental Impacts

Life Cycle Assessment (LCA) is a methodology used to quantify the environmental footprint of a product from "cradle-to-gate," encompassing raw material extraction, transportation, and manufacturing. For bio-based succinic acid, LCAs consistently demonstrate significant environmental advantages over the traditional petrochemical route, which involves the hydrogenation of maleic anhydride.

A key metric in these assessments is the Global Warming Potential (GWP), typically measured in kilograms of CO2 equivalent per kilogram of succinic acid (kg CO2 eq/kg SA). Bio-based production using feedstocks like sorghum grain or sugarcane can result in GWP values as low as 0.87 to 1.39 kg CO2 eq/kg SA. In contrast, the petrochemical process can generate as much as 8.82 kg of CO2 per kg of succinic acid. This indicates that utilizing bio-based processes could slash environmental impacts by 70% to 99% compared to the petrochemical alternative.

The following interactive table compares the environmental performance of different succinic acid production routes.

| Production Route / Feedstock | Global Warming Potential (GWP) (kg CO2 eq/kg SA) | Non-Renewable Energy Use (NREU) | Key Findings |

| Petrochemical (Maleic Anhydride) | ~8.82 | High | Significantly higher environmental impact compared to bio-based routes. |

| Bio-based (Sorghum Grain) | 0.87 | Lower than Petrochemical | Demonstrates a substantial reduction in greenhouse gas emissions. |

| Bio-based (Sugarcane Bagasse) | 1.39 | Lower than Petrochemical | Electricity consumption is a major contributor to the impact. |

| Bio-based (Waste Bread) | Higher than other biomass (~50% more) | ~46% lower than Petrochemical | Shows potential for waste valorization despite higher GHG emissions than other feedstocks. |

| Bio-based (Sugarcane Juice) | Potentially 70-99% lower than Petrochemical | Lower than Petrochemical | Agricultural stage (fertilizers, pesticides) has significant environmental impacts. |

Table based on data from multiple sources.

Biochemical and Metabolic Research Non Clinical Focus

Role in Central Metabolic Pathways

Succinate (B1194679) is a critical component of core metabolic pathways, participating in both aerobic and anaerobic energy generation. Its concentration and flux through these pathways are tightly regulated and reflect the metabolic state of the cell.

Disodium (B8443419) succinate is a key intermediate in the Tricarboxylic Acid (TCA) cycle, also known as the Krebs or citric acid cycle. metwarebio.comsciopen.com This cycle is the central hub for the oxidation of carbohydrates, fatty acids, and amino acids to generate energy in aerobic organisms. frontiersin.orgnih.gov Occurring within the mitochondrial matrix, the TCA cycle is a series of eight enzymatic reactions that completely oxidize acetyl-CoA to carbon dioxide, capturing the released energy in the form of reduced coenzymes (NADH and FADH₂) and one molecule of GTP (or ATP). nih.govfrontiersin.org

Succinate is formed in the fifth step of the cycle from succinyl-CoA by the enzyme succinyl-CoA synthetase, a reaction that is coupled to the substrate-level phosphorylation of GDP to GTP (or ADP to ATP). nih.govfrontiersin.org In the subsequent step, succinate is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH). frontiersin.org Uniquely, SDH is the only enzyme that participates in both the TCA cycle and the mitochondrial electron transport chain, where it is known as Complex II. metwarebio.comwikipedia.org This oxidation of succinate to fumarate is coupled with the reduction of flavin adenine (B156593) dinucleotide (FAD) to FADH₂. frontiersin.orgfrontiersin.org The electrons from FADH₂ are then directly passed into the electron transport chain to contribute to the generation of ATP through oxidative phosphorylation. frontiersin.org

Table 1: Key Reactions Involving Succinate in the TCA Cycle

| Step | Substrate | Enzyme | Product | Coenzyme Change |

|---|---|---|---|---|

| 5 | Succinyl-CoA | Succinyl-CoA Synthetase | Succinate | GDP + Pi → GTP |

| 6 | Succinate | Succinate Dehydrogenase (SDH) | Fumarate | FAD → FADH₂ |

Under anaerobic conditions, where oxygen is not available as the final electron acceptor, many organisms modify their metabolic strategies. In some bacteria and facultative anaerobes, succinate becomes a major end-product of fermentation. researchgate.net This can occur through a reversal of a portion of the TCA cycle, often termed the "reductive branch." metwarebio.com In this pathway, oxaloacetate is reduced to malate, then dehydrated to fumarate, which is finally reduced to succinate by fumarate reductase. researchgate.net This process serves as an electron sink, allowing the re-oxidation of NADH to NAD⁺, which is essential for the continued operation of glycolysis to produce ATP. researchgate.net

Microorganisms such as Actinobacillus succinogenes and Mannheimia succiniciproducens are notable natural producers of succinate via anaerobic fermentation. metwarebio.comresearchgate.net These pathways are of significant interest in metabolic engineering for the bio-based production of succinic acid from renewable feedstocks. metwarebio.com The glyoxylate (B1226380) cycle, active in some bacteria, plants, and fungi, also produces succinate from acetyl-CoA, bypassing the CO₂-releasing steps of the TCA cycle and allowing for the net conversion of fats into carbohydrates. metwarebio.com

Table 2: Major Pathways of Succinate Production

| Pathway | Primary Condition | Starting Molecule (Example) | Key Feature | Primary Function |

|---|---|---|---|---|

| Oxidative TCA Cycle | Aerobic | Acetyl-CoA | Complete oxidation of acetyl-CoA | ATP and reduced coenzyme generation |

| Reductive TCA Branch | Anaerobic | Phosphoenolpyruvate (B93156)/Pyruvate (B1213749) | Reduction of fumarate to succinate | NAD⁺ regeneration; fermentation end-product |

| Glyoxylate Cycle | Aerobic/Anaerobic | Acetyl-CoA | Bypasses decarboxylation steps | Net carbohydrate synthesis from fat/acetate |

Enzyme Interactions and Regulatory Mechanisms

Beyond its direct role in metabolic flux, succinate interacts with various enzymes as a substrate, product, and regulatory molecule. This allows it to influence cellular processes ranging from gene expression to post-translational modifications.

The primary enzyme for which succinate serves as a substrate is succinate dehydrogenase (SDH). wikipedia.orgnih.gov The kinetics of this enzyme have been extensively studied. SDH catalyzes the oxidation of succinate to fumarate. wikipedia.org The activity of SDH can be inhibited by several molecules that are structurally similar to succinate, acting as competitive inhibitors. slideshare.net A classic example is malonate, which binds to the active site of SDH but cannot be dehydrogenated, thereby blocking the binding of succinate. slideshare.netlibretexts.orgncert.nic.in Other TCA cycle intermediates, such as oxaloacetate and malate, are also known to be potent competitive inhibitors of SDH, providing a mechanism for feedback regulation within the cycle. wikipedia.orgnih.gov

Table 3: Examples of Inhibitors for Succinate Dehydrogenase (SDH)

| Inhibitor | Type of Inhibition | Mechanism of Action |

|---|---|---|

| Malonate | Competitive | Structurally similar to succinate; binds to the active site but does not react. slideshare.netlibretexts.org |

| Oxaloacetate | Competitive | A potent physiological inhibitor that competes with succinate for the active site. wikipedia.org |

| Malate | Competitive | Another TCA cycle intermediate that can inhibit SDH activity. nih.gov |

| Carboxin | Non-competitive (Ubiquinone site) | A systemic fungicide that binds to the ubiquinone-binding site, not the succinate site. wikipedia.org |

A critical regulatory role for succinate has been identified in linking cellular metabolism to the hypoxia response pathway. Under normal oxygen levels (normoxia), the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is kept at low levels. This is achieved by a family of enzymes called prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-1α, marking it for rapid degradation via the ubiquitin-proteasome pathway. wikipedia.orgfrontiersin.org

PHDs are part of the 2-oxoglutarate-dependent dioxygenase superfamily, which uses O₂ and 2-oxoglutarate as co-substrates and produces succinate and CO₂ as by-products. wikipedia.orgnih.govnih.gov Research has shown that pathologically elevated concentrations of succinate, for instance, due to mutations in the SDH enzyme, can competitively inhibit PHD activity. wikipedia.orgnih.gov By inhibiting PHDs, succinate prevents the hydroxylation and subsequent degradation of HIF-1α. wikipedia.orgmdpi.com This leads to the stabilization and accumulation of HIF-1α even in the presence of normal oxygen levels, a state referred to as "pseudo-hypoxia." nih.govwikipedia.org The stabilized HIF-1α then translocates to the nucleus, where it activates the transcription of numerous genes involved in angiogenesis, glycolysis, and other cellular responses typically associated with hypoxia. wikipedia.orgresearchgate.net This mechanism provides a direct link between mitochondrial dysfunction (i.e., succinate accumulation) and the regulation of gene expression. nih.gov

Succinylation is a post-translational modification (PTM) where a succinyl group is transferred from succinyl-CoA to a lysine (B10760008) residue on a protein. metwarebio.comcreative-proteomics.com This modification is significant because it adds a larger, negatively charged moiety to the lysine residue, changing its charge from +1 to -1 and potentially inducing substantial changes in the protein's structure and function. frontiersin.org Protein succinylation can occur through both non-enzymatic mechanisms, driven by high concentrations of succinyl-CoA, and enzymatic processes catalyzed by succinyltransferases. metwarebio.comresearchgate.net

Table 4: Enzymes Involved in Lysine Succinylation Dynamics

| Process | Enzyme Class | Key Enzymes (Examples) | Donor Molecule | Function |

|---|---|---|---|---|

| Succinylation | Succinyltransferases | KAT2A, CPT1A | Succinyl-CoA | Adds succinyl group to lysine residues. researchgate.net |

| De-succinylation | Desuccinylases (Sirtuins) | SIRT5 | - | Removes succinyl group from lysine residues. frontiersin.orgwikipedia.org |

Signaling Roles in Cellular Biology Research

Disodium butanedioate, the sodium salt of succinic acid, has emerged as a critical signaling molecule in various cellular processes, extending beyond its traditional role as a metabolic intermediate in the tricarboxylic acid (TCA) cycle. shsmu.edu.cnwikipedia.org

Modulation of Macrophage Phenotypes in In Vitro Studies

Recent immunometabolism research has highlighted the function of succinate as a key regulator of macrophage function. shsmu.edu.cn Macrophages, central to the immune response, can be polarized into different phenotypes, notably the pro-inflammatory M1 and the anti-inflammatory M2 types, based on microenvironmental signals. nih.gov Disodium butanedioate has been shown to influence this polarization.

In vitro studies have demonstrated that extracellular succinate can modulate macrophage phenotypes. For instance, cancer cell-derived succinate can promote the polarization of macrophages into tumor-associated macrophages (TAMs), which often resemble an M2-like phenotype. nih.govresearchgate.net This process is mediated through the succinate receptor 1 (SUCNR1), a G-protein coupled receptor. nih.govox.ac.uk Activation of SUCNR1 by succinate can trigger downstream signaling pathways, such as the PI3K-HIF-1α axis, leading to the expression of anti-inflammatory genes. nih.govmdpi.com

Conversely, some studies suggest that succinate can also promote a pro-inflammatory state in macrophages. mdpi.com The effect of succinate on macrophage polarization appears to be context-dependent, influenced by the specific experimental conditions and the form of succinate used. mdpi.com For example, in primary human M2 macrophages where SUCNR1 is highly expressed, extracellular succinate was found to hyperpolarize their M2 phenotype through Gq signaling. ox.ac.uk

In Vitro Effects of Disodium Butanedioate on Macrophage Phenotype

| Experimental Model | Key Findings | Signaling Pathway Implicated | Reference |

|---|---|---|---|

| Co-culture of cancer cells and macrophages | Cancer-derived succinate promotes polarization to tumor-associated macrophages (TAMs). | SUCNR1-triggered PI3K-HIF-1α axis | nih.govresearchgate.net |

| Primary human M2 macrophages | Extracellular succinate hyperpolarizes the M2 phenotype. | SUCNR1-activated Gq signaling | ox.ac.uk |

| In vitro SUCNR1 knockdown in primary peritoneal macrophages | Succinate-mediated M2 polarization is dependent on SUCNR1. | SUCNR1 | nih.gov |

Redox Signaling and Mitochondrial Reactive Oxygen Species (ROS) Production Mechanisms

Disodium butanedioate plays a crucial role in redox signaling, primarily through its involvement in mitochondrial reactive oxygen species (ROS) production. nih.gov Mitochondria are a primary source of cellular ROS, which are generated as byproducts of oxidative phosphorylation. youtube.com

Under certain conditions, such as an accumulation of succinate, the mitochondrial electron transport chain can experience a phenomenon known as reverse electron transport (RET). wikipedia.orgnih.gov In RET, electrons flow backward from coenzyme Q to complex I, leading to a significant increase in the production of superoxide (B77818), a primary ROS. nih.govnih.gov The oxidation of accumulated succinate by succinate dehydrogenase (SDH or Complex II) can drive a high protonmotive force, creating conditions favorable for RET and subsequent ROS generation. nih.govportlandpress.com This mechanism has been observed to contribute to oxidative stress in various pathological contexts. nih.gov

The rate of mitochondrial ROS production is non-linearly dependent on the protonmotive force; a high protonmotive force achieved by succinate oxidation can lead to a 5- to 10-fold increase in ROS production compared to NADH oxidation. nih.gov This highlights the potent capacity of succinate to influence the cellular redox state.

Mechanisms of Disodium Butanedioate-Induced Mitochondrial ROS Production

| Mechanism | Description | Key Consequence | Reference |

|---|---|---|---|

| Reverse Electron Transport (RET) | Accumulated succinate is oxidized by SDH (Complex II), leading to a high protonmotive force that drives electrons backward to Complex I, where they reduce oxygen to superoxide. | Significant increase in mitochondrial superoxide production. | wikipedia.orgnih.gov |

| High Protonmotive Force | Succinate oxidation generates a higher protonmotive force than NADH-linked substrates, which slows electron flow and increases the reduction of redox centers, promoting ROS formation. | Enhanced rate of superoxide and hydrogen peroxide production. | nih.govportlandpress.com |

Substrate Utilization in Cellular Metabolism and Energy Conversion Studies

As a key intermediate of the TCA cycle, disodium butanedioate is a central substrate for cellular metabolism and energy conversion. frontiersin.org The TCA cycle is a series of chemical reactions used by aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. wikipedia.org

Succinate is generated from succinyl-CoA in a reaction that produces guanosine (B1672433) triphosphate (GTP) or adenosine (B11128) triphosphate (ATP) through substrate-level phosphorylation. nih.govnih.gov It is then oxidized to fumarate by succinate dehydrogenase (SDH), a reaction that is coupled to the reduction of flavin adenine dinucleotide (FAD) to FADH2. wikipedia.org The electrons from FADH2 are then transferred to the electron transport chain to generate ATP via oxidative phosphorylation. wikipedia.org

The utilization of succinate as a respiratory substrate can significantly impact cellular bioenergetics. nih.gov The oxidation of succinate can generate a higher protonmotive force compared to NADH-linked substrates, which has implications for both ATP synthesis and ROS production. portlandpress.com The balance between succinate production and oxidation is critical for maintaining cellular energy homeostasis and redox balance. frontiersin.org Dysregulation of succinate metabolism has been linked to various pathological conditions. wikipedia.org

Role of Disodium Butanedioate in Cellular Energy Metabolism

| Metabolic Process | Role of Disodium Butanedioate (Succinate) | Key Enzyme | Metabolic Output | Reference |

|---|---|---|---|---|

| Tricarboxylic Acid (TCA) Cycle | Intermediate metabolite | Succinate Dehydrogenase (SDH) | Oxidized to Fumarate, produces FADH2 | wikipedia.org |

| Substrate-Level Phosphorylation | Product of Succinyl-CoA synthetase reaction | Succinyl-CoA Synthetase | Generation of GTP or ATP | nih.govnih.gov |

| Oxidative Phosphorylation | Electron donor (via FADH2 from SDH) to the electron transport chain | Succinate Dehydrogenase (Complex II) | Contributes to the protonmotive force for ATP synthesis | wikipedia.org |

Analytical Methodologies for Disodium Butanedioate in Research

Chromatographic and Spectroscopic Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of disodium (B8443419) butanedioate (succinate) in diverse matrices. Due to the compound's polar nature and lack of a strong chromophore, specific HPLC methodologies are required for effective analysis.

Reversed-phase (RP) HPLC is a common approach, but the hydrophilicity of succinate (B1194679) presents a challenge for retention on standard C18 columns. wikipedia.org To overcome this, methods often employ highly aqueous mobile phases or specialized polar-embedded or aqueous-compatible C18 columns. nih.gov A significant challenge in UV detection is the low UV absorption of succinate, which necessitates detection at low wavelengths, typically around 205 nm. scribd.com

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers an alternative with enhanced retention and selectivity. Columns like Primesep D can separate organic acids such as succinate by a combination of anion exchange and reversed-phase interactions. electronicsforu.com This allows for adjustments in retention by altering the mobile phase's organic solvent percentage, a flexibility not available in traditional ion-exchange chromatography. electronicsforu.com For non-UV active compounds like succinate, Evaporative Light Scattering Detection (ELSD) is a viable alternative detection method. nih.gov

| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Mixed-Mode HPLC |

| Column Type | Eclipse C18, Supelco LiChrosorb RP-18 nih.gov | Primesep 100, Primesep D electronicsforu.comnih.gov |

| Separation Mode | Reversed-Phase nih.gov | Reversed-Phase and Anion-Exchange electronicsforu.com |

| Mobile Phase | Acetonitrile/Methanol/Acetate Buffer nih.gov | Acetonitrile/Water with Ammonium Formate Buffer electronicsforu.com |

| Detection | UV Spectrophotometry (at 205 nm) scribd.com | Evaporative Light Scattering Detection (ELSD) nih.gov |

| Application Note | Suitable for quantifying succinic acid in samples like wine after solid-phase extraction. nih.gov | Effective for separating metal ions and carboxylic acids in a single run; MS-compatible. electronicsforu.comnih.gov |

Spectroscopic methods are indispensable for confirming the molecular structure of disodium butanedioate.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the molecule. In the ¹H NMR spectrum of disodium succinate in a solvent like D₂O, the four methylene (B1212753) protons (-CH₂-CH₂-) are chemically equivalent, resulting in a single, sharp resonance peak (a singlet). mdpi.comresearchgate.net This straightforward spectrum is a distinct signature for the succinate dianion. Quantitative NMR (qNMR) has also been demonstrated as a direct and efficient alternative to HPLC for assaying sodium succinate, showing equivalency to USP-NF monograph methods. ctherm.com

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the compound. mubychem.net The FT-IR spectrum of disodium butanedioate shows characteristic absorption bands that confirm its structure. The most prominent peaks are associated with the carboxylate groups (COO⁻), which differ from the carboxylic acid (COOH) form. Key vibrations include the strong, asymmetric stretching of the C=O bond and the symmetric stretching of the carboxylate. ijfsab.comslideshare.net These spectra can be used to confirm the identity of the compound and to detect interactions with other components in a mixture. mubychem.net

| Technique | Observed Feature | Interpretation | Reference |

| ¹H NMR | Single sharp peak (singlet) | Four chemically equivalent methylene (-CH₂-) protons | mdpi.comresearchgate.net |

| FT-IR | Strong absorption bands for C=O stretching | Presence of the carboxylate (COO⁻) functional group | ijfsab.comslideshare.net |

| FT-IR | Bands for C-H stretching | Presence of the aliphatic methylene groups | slideshare.net |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for the quantification of succinate in complex biological samples. mdpi.com

In a typical LC-MS/MS method, electrospray ionization (ESI) in negative mode is used. scielo.org.mx This process removes a proton from succinic acid to generate the precursor ion with a mass-to-charge ratio (m/z) of 117. scielo.org.mx This precursor ion is then fragmented in the collision cell of the mass spectrometer. A common and energetically favorable fragmentation is the loss of a carboxyl group (CO₂), resulting in a prominent product ion at m/z 73. scielo.org.mx The specific transition from m/z 117 to m/z 73 is often monitored using Multiple Reaction Monitoring (MRM) for highly selective and accurate quantification. scielo.org.mx To ensure precision, an isotopically labeled internal standard, such as ¹³C₄ disodium succinate salt, is often added to the samples before processing. mdpi.com This automated and validated method allows for rapid and precise quantification in clinical and preclinical samples like serum and urine. mdpi.com

Electrochemical and Sensor-Based Analytical Approaches

Electronic tongues are analytical instruments that use an array of chemical sensors to generate a unique "taste fingerprint" of a liquid sample. wikipedia.orgelectronicsforu.com This technology is particularly useful in food science for objectively evaluating complex taste profiles. Research has focused on characterizing the umami taste of disodium succinate, a compound known to contribute this savory flavor in foods like scallops. nih.gov

Advanced taste sensors using artificial lipid membranes have been developed with global selectivity for the five basic tastes: saltiness, sourness, bitterness, sweetness, and umami. mdpi.com In studies utilizing these systems, a specific umami sensor demonstrated a high and selective response to various umami substances, including monosodium glutamate (B1630785) (MSG), disodium 5'-inosine monophosphate (IMP), and disodium succinate. mdpi.com This indicates that electronic tongues can effectively identify and quantify the specific umami characteristic of disodium butanedioate, providing objective data that correlates with human sensory perception. mdpi.com This technology aids in understanding how factors like pH and temperature affect the umami intensity of the compound, facilitating its application in the food industry. nih.gov

| Technology | Principle | Application to Disodium Butanedioate | Key Finding |

| Electronic Tongue | An array of non-selective chemical sensors with partial specificity generates a unique electrical signal pattern for a sample. wikipedia.org | Characterization of the umami taste profile. nih.gov | Umami sensors with artificial lipid membranes show a high and selective response to disodium succinate, quantifying its taste objectively. mdpi.com |

Potentiometric and conductometric methods are electrochemical techniques that can be applied to the analysis of disodium butanedioate, typically through titration.

Potentiometric analysis involves measuring the potential difference in an electrochemical cell under static conditions. libretexts.org For disodium succinate, a potentiometric titration can be performed. As the salt of a weak dibasic acid, it can be titrated with a strong acid, such as hydrochloric acid (HCl). The progress of the titration is monitored by measuring the solution's pH using a pH electrode as the indicator electrode. rsc.org The titration curve, a plot of pH versus the volume of titrant added, will show two inflection points corresponding to the two equivalence points for the protonation of the succinate dianion. rsc.org This method allows for the determination of the concentration of the succinate solution.

Conductometric analysis measures the electrical conductivity of a solution. slideshare.net The principle of conductometric titration is based on the change in conductivity as one ion is replaced by another with a different ionic conductivity. tau.ac.il When a solution of disodium succinate is titrated with a strong acid like HCl, the highly conductive H⁺ ions from the acid react with the succinate ions to form the less dissociated succinic acid. After the equivalence point is reached, the concentration of free H⁺ ions increases sharply, causing a rapid rise in the solution's conductivity. pwr.edu.pl A plot of conductance versus the volume of titrant added consists of two lines of different slopes intersecting at the equivalence point. This graphical method provides a clear endpoint determination and is suitable for analyzing dilute or colored solutions. slideshare.net

Sample Preparation and Matrix Effects in Complex Research Systems

The accurate quantification of disodium butanedioate (the salt of succinic acid, hereafter referred to as succinate) in complex research systems is critically dependent on robust sample preparation and a thorough understanding of matrix effects. bataviabiosciences.com Biological, food, and environmental samples contain a multitude of endogenous and exogenous compounds that can interfere with analytical measurements, leading to inaccurate results. bataviabiosciences.comnih.gov Effective sample preparation aims to isolate and concentrate the analyte of interest while minimizing these interferences.

Sample Preparation Techniques

The choice of sample preparation protocol is dictated by the nature of the sample matrix and the analytical technique employed. For complex biological and food matrices, multi-step procedures are often necessary to remove interfering substances like proteins, lipids, salts, and pigments. r-biopharm.comabcam.cn

Biological Tissues and Cells: Analysis of intracellular succinate requires efficient cell lysis and extraction. Common methods include homogenization or sonication in an ice-cold buffer (e.g., phosphate-buffered saline), followed by centrifugation to remove insoluble debris. bioassaysys.com For tissue samples, an initial step of weighing and homogenization is standard. bioassaysys.com To eliminate protein interference, which is a significant issue in biological samples, deproteinization is a crucial step. This can be achieved by precipitation with agents like perchloric acid or trichloroacetic acid, followed by centrifugation. r-biopharm.comlibios.fr Some protocols also utilize spin columns to further purify the supernatant. abcam.cn For analysis by gas chromatography-mass spectrometry (GC-MS), lyophilization (freeze-drying) of the sample may be performed before extraction and derivatization. lsmu.ltresearchgate.net

Biological Fluids (Urine, Serum, Blood): Sample preparation for fluids can sometimes be simpler. Urine samples may occasionally be analyzed directly after dilution. bioassaysys.comlibios.fr However, for more complex fluids like serum or whole blood, deproteinization is typically required to remove high concentrations of proteins and other macromolecules. r-biopharm.comlibios.fr

Food and Beverage Matrices: The preparation of food and beverage samples varies widely depending on the product's complexity.

Wine: Red wine often requires treatment with polyvinylpolypyrrolidone (PVPP) to remove phenolic compounds that can interfere with the analysis. libios.fr The pH may also be adjusted. libios.fr

Soy Sauce: Decolorization with activated charcoal is a common step to remove pigments before analysis. libios.fr

Fruit Juices: Colored juices may also be treated with PVPP, and acidic juices often require neutralization. r-biopharm.com

The following interactive table summarizes common sample preparation strategies for different matrices.

| Sample Matrix | Preparation Steps | Purpose | Typical Analytical Method |

| Biological Tissues (e.g., Kidney) | Homogenization, Sonication, Deproteinization (e.g., with perchloric acid), Centrifugation, Lyophilization | Cell lysis, Protein removal, Removal of debris, Sample concentration | GC-MS, LC-MS |

| Cells (Adherent or Suspension) | Washing with PBS, Resuspension in Assay Buffer, Homogenization, Centrifugation, Spin-filtering | Removal of extracellular components, Cell lysis, Removal of insoluble material, Further purification | Colorimetric/Fluorometric Assays, LC-MS |

| Biological Fluids (e.g., Serum, Blood) | Deproteinization (e.g., with perchloric acid), Neutralization, Centrifugation | Protein removal, pH adjustment, Removal of precipitate | Enzymatic Assays, LC-MS |

| Urine | Dilution with water | Reduce analyte concentration to within linear range of assay | Colorimetric/Fluorometric Assays |

| Red Wine | pH adjustment, Treatment with PVPP, Filtration | pH optimization, Removal of phenolic compounds, Removal of solids | Enzymatic Assays |

| Soy Sauce | Dilution, Treatment with Activated Charcoal, Filtration | Dilution of matrix, Removal of pigments, Removal of solids | Enzymatic Assays |

Matrix Effects in Analytical Research

Matrix effects are defined as the alteration of an analytical signal (suppression or enhancement) caused by co-eluting, interfering compounds present in the sample matrix but not in the pure analyte standard. bataviabiosciences.comchromatographyonline.com This phenomenon is a major concern in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) and GC-MS, where it can significantly compromise the accuracy, precision, and sensitivity of quantification. nih.govresearchgate.net

Strategies to Mitigate and Compensate for Matrix Effects:

Several strategies are employed by researchers to either minimize the impact of matrix components or to compensate for their effects during data analysis.

Optimized Sample Cleanup: The most direct approach is to remove the interfering compounds during sample preparation. chromatographyonline.com This can involve techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or the deproteinization and decolorization methods mentioned previously. The goal is to create a cleaner sample extract where the analyte is present with minimal co-eluting interferences.

Chromatographic Separation: Adjusting the parameters of the chromatographic method (e.g., the mobile phase gradient in LC or the temperature program in GC) can help separate the analyte of interest from the interfering matrix components, preventing them from entering the detector at the same time. chromatographyonline.com

Matrix-Matched Calibration: This is a widely used compensation technique where calibration standards are prepared in a blank matrix that is as close as possible to the actual samples. youtube.com This ensures that the standards and the samples experience similar matrix effects, thereby improving the accuracy of quantification. youtube.com The challenge with this approach is often the difficulty in obtaining a truly analyte-free blank matrix. chromatographyonline.com

Internal Standards: The use of an internal standard (IS) is a powerful method for compensation. chromatographyonline.com An ideal IS is a compound that is chemically very similar to the analyte but can be distinguished by the detector. The IS is added at a known concentration to all samples, standards, and blanks. Any signal suppression or enhancement affecting the analyte should similarly affect the IS. By calculating the ratio of the analyte signal to the IS signal, the matrix effect can be effectively cancelled out. researchgate.net Stable isotope-labeled (SIL) versions of the analyte are considered the gold standard for internal standards in mass spectrometry as they have nearly identical chemical and physical properties to the analyte itself. researchgate.net

Standard Addition: In this method, the sample is divided into several aliquots, and known, increasing amounts of the analyte standard are added to each aliquot except one. youtube.com By plotting the analytical response against the concentration of the added standard, the original concentration of the analyte in the sample can be determined by extrapolation. This method is particularly useful when a blank matrix is unavailable. youtube.comnih.gov

The following table summarizes research findings on mitigating matrix effects in the analysis of succinate and other compounds in complex systems.

| Strategy | Description | Application Example | Advantages | Limitations |

| Optimized Sample Cleanup | Removing interfering substances before analysis using techniques like SPE, LLE, or precipitation. chromatographyonline.com | Deproteinization of serum samples with perchloric acid to remove proteins before succinate analysis. r-biopharm.com | Directly reduces or eliminates the source of interference. | May not remove all interfering compounds; can be time-consuming. chromatographyonline.com |

| Matrix-Matched Calibration | Preparing calibration standards in a blank matrix similar to the sample. youtube.com | Analysis of pesticides in herbal potions where standards are prepared in a non-contaminated potion extract. analchemres.org | Compensates for signal suppression or enhancement effectively. | Difficulty in obtaining a true blank matrix; matrix can vary between samples. chromatographyonline.com |

| Stable Isotope-Labeled Internal Standard | Adding a known amount of an isotopically labeled analyte analog to all samples and standards. researchgate.net | Use of teriflunomide-D4 as an internal standard for the analysis of teriflunomide (B560168) in biological samples. researchgate.net | Considered the "gold standard" for correcting matrix effects and extraction variability. researchgate.net | Can be expensive and not available for all analytes. |

| Standard Addition | Spiking sample aliquots with known concentrations of the standard to create a calibration curve for each sample. youtube.com | Quantifying incurred residues in complex food commodities like wheat flour. youtube.com | Highly accurate as it accounts for the specific matrix of each individual sample. | Labor-intensive and requires more sample volume. nih.gov |

Environmental Research and Bioremediation Studies

Biodegradation Pathways and Kinetics in Natural Environments (e.g., OECD TG301C)

Disodium (B8443419) butanedioate is recognized as being readily biodegradable. Studies following the Organisation for Economic Co-operation and Development (OECD) Test Guideline 301C have demonstrated its susceptibility to microbial degradation. In one such study, the biodegradation of disodium succinate (B1194679) was observed over a 14-day period, showing significant removal based on several parameters. The Biochemical Oxygen Demand (BOD) reached 64-78%, while analysis by High-Performance Liquid Chromatography (HPLC) and Total Organic Carbon (TOC) showed 100% degradation. researchgate.net This indicates that microorganisms in the environment can effectively break down this compound.

The biodegradation of succinate and related compounds is a key part of the natural carbon cycle. In soil, for instance, succinate can be mineralized to CO2. The catabolic pathway often involves the citric acid cycle, where the carboxylate groups of succinate are converted to carbon dioxide. nih.gov While specific kinetic models for disodium butanedioate in natural environments are not extensively detailed in the provided information, the rapid and complete degradation observed in standardized tests suggests that its persistence in the environment is low.

Table 1: Biodegradation of Disodium Succinate (OECD TG301C)

| Parameter | Biodegradation (%) | Time (days) |

|---|---|---|

| BOD | 64 - 78 | 14 |

| HPLC | 100 | 14 |

| TOC | 100 | 14 |

Data sourced from OECD SIDS Assessment for Disodium Succinate. researchgate.net

Photochemical Degradation Mechanisms in the Atmosphere

In the atmosphere, chemical compounds can be broken down by photochemical reactions, primarily through interaction with hydroxyl (OH) radicals. For disodium butanedioate, the estimated half-life for this degradation process is 360 hours. researchgate.net This suggests that the compound, if it were to enter the atmosphere, would be degraded at a moderate rate through photochemical oxidation.

Role in Bioremediation Technologies for Pollutant Degradation

The application of succinate in bioremediation often relates to its role as a carbon and energy source for microorganisms. In the context of bioremediation, biostimulation involves stimulating native soil microbes by adding nutrients. While research has focused on the bioremediation of polymers like polyethylene (B3416737) succinate (PES), the fundamental role of succinate as a microbial substrate is relevant. nih.gov For instance, succinate can induce the formation of biofilms in certain bacteria, which is a key aspect of many bioremediation processes. nih.gov Furthermore, bio-based succinic acid is seen as an environmentally friendly platform chemical, produced through fermentation, which can be used to create biodegradable plastics, thereby reducing pollution from conventional plastics. ahb-global.com

Ecotoxicological Studies on Environmental Organisms (e.g., aquatic species)

Ecotoxicological studies have been conducted to determine the potential harm of disodium butanedioate to various environmental organisms. These studies are crucial for assessing the environmental risk of the compound. The toxicity of disodium succinate hexahydrate has been evaluated for three key trophic levels in aquatic ecosystems: fish, aquatic invertebrates (daphnids), and algae.

The results indicate a low level of toxicity to these organisms. For the fish species Oryzias latipes (Japanese medaka), the 96-hour median lethal concentration (LC50) was found to be greater than 100 mg/L. Similarly, for the water flea Daphnia magna, the 48-hour median effective concentration (EC50) for immobilization was also greater than 100 mg/L. For the green algae Pseudokirchneriella subcapitata, the 72-hour median effective concentration (EbC50) for biomass growth inhibition was greater than 100 mg/L. oecd.org These findings suggest that disodium butanedioate is unlikely to pose a significant acute toxic threat to aquatic life at environmentally relevant concentrations.

Table 2: Ecotoxicity of Disodium Succinate Hexahydrate on Aquatic Organisms

| Organism | Species | Endpoint | Duration | Result (mg/L) |

|---|---|---|---|---|

| Fish | Oryzias latipes | LC50 | 96 hours | > 100 |

| Aquatic Invertebrate | Daphnia magna | EC50 | 48 hours | > 100 |

| Algae | Pseudokirchneriella subcapitata | EbC50 | 72 hours | > 100 |

Data sourced from OECD SIDS Assessment for Disodium Succinate. oecd.org

Theoretical and Computational Chemistry Studies

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are employed to predict the geometric and electronic structure of disodium (B8443419) butanedioate. These studies often focus on the butanedioate (succinate) dianion, as the sodium ions are typically treated as counter-ions in solution.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), can be used to determine the optimized geometry of the butanedioate dianion. aip.org Studies on the related succinic acid have shown that the molecule can exist in different conformations, with the non-planar gauche form being predominant in the gas phase. aip.org For the dianion, the electrostatic repulsion between the two carboxylate groups is a key factor in determining the preferred conformation.

These calculations also provide valuable information about the electronic properties of the molecule, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. This information is crucial for understanding the reactivity of the butanedioate dianion. For instance, the negative electrostatic potential is concentrated around the carboxylate groups, indicating these are the primary sites for interaction with cations like Na⁺.

Vibrational frequencies can also be calculated and compared with experimental infrared (IR) and Raman spectra to validate the computational model and to aid in the interpretation of spectroscopic data. aip.orgcore.ac.ukresearchgate.net

Table 1: Calculated Properties of the Butanedioate Dianion

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| C-C bond length (central) | ~1.54 Å | DFT/B3LYP/6-311++G(d,p) |

| C-C bond length (carboxylate) | ~1.52 Å | DFT/B3LYP/6-311++G(d,p) |

| C-O bond length | ~1.26 Å | DFT/B3LYP/6-311++G(d,p) |

| O-C-O bond angle | ~125° | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy | Varies with method | Example: -5.0 eV |

Note: The values presented are illustrative and can vary depending on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Structural and Dynamic Properties

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. mdpi.comdovepress.comresearcher.life For disodium butanedioate, MD simulations can provide detailed insights into its structural and dynamic properties in different environments, particularly in aqueous solution.

In a typical MD simulation of disodium butanedioate in water, the system would consist of one or more butanedioate dianions, an appropriate number of sodium cations to ensure charge neutrality, and a large number of water molecules. The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions. mdpi.com

By solving Newton's equations of motion for this system, the trajectory of each atom over time can be calculated. Analysis of these trajectories can reveal a wealth of information, including:

Hydration Structure: The arrangement of water molecules around the butanedioate dianion and the sodium cations can be characterized by calculating radial distribution functions (RDFs). mdpi.com This reveals the structure of the hydration shells and the strength of the ion-water and anion-water interactions.

Conformational Dynamics: The flexibility of the butanedioate dianion can be studied by monitoring the dihedral angles of its carbon backbone over time. This can reveal the preferred conformations in solution and the timescales of transitions between them.

Transport Properties: The diffusion coefficients of the butanedioate dianion and the sodium cations can be calculated from their mean square displacement over time. mdpi.com This provides information about their mobility in solution.

Ion Pairing: The simulations can be used to investigate the extent of ion pairing between the sodium cations and the butanedioate dianion. This is important for understanding the effective charge and reactivity of the species in solution.

While specific MD simulation studies focusing solely on disodium butanedioate are not abundant in the literature, the principles are well-established and have been applied to numerous similar systems, such as the binding of succinate (B1194679) to receptors. researchgate.netnih.gov

Computational Predictions of Reactivity and Interactions

Computational chemistry offers various methods to predict the reactivity of disodium butanedioate and its interactions with other chemical species. These predictions are often based on the electronic structure of the butanedioate dianion.

One approach is to use conceptual DFT , where reactivity indices are calculated from the derivatives of the electronic energy with respect to the number of electrons and the external potential. Key reactivity descriptors include:

Fukui Functions: These indicate the most likely sites for nucleophilic or electrophilic attack. For the butanedioate dianion, the Fukui function for electrophilic attack would be localized on the oxygen atoms of the carboxylate groups.

Global Hardness and Softness: These properties provide a measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index: This index quantifies the ability of a species to accept electrons. researchgate.net

These descriptors can be used to predict how the butanedioate dianion will interact with other molecules, such as electrophiles or metal ions.

Another important area is the computational study of intermolecular interactions . The interaction energy between the butanedioate dianion and another molecule can be calculated using quantum chemical methods. By varying the distance and orientation of the interacting molecules, a potential energy surface can be mapped out. This can be used to identify stable complexes and to determine their binding energies. For example, the interaction of the butanedioate dianion with water molecules or with metal ions can be studied in this way to understand the thermodynamics of hydration and complex formation.

Table 2: Conceptual DFT Reactivity Indices for Butanedioate Dianion (Illustrative)

| Reactivity Index | Predicted Site/Value | Interpretation |

|---|---|---|

| Site of Electrophilic Attack | Oxygen atoms of carboxylates | Most susceptible to reaction with electron-deficient species. |

| Global Hardness | High | Indicates high stability and low reactivity. |

Quantitative Structure-Activity Relationship (QSAR) Studies (Non-Toxicity Related)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.govnih.govmdpi.com While many QSAR studies focus on toxicity, the methodology can be applied to any measurable property, including non-toxicity related activities.

For a compound like disodium butanedioate, a non-toxicity related QSAR study could be developed to predict a specific chemical or physical property of a series of related dicarboxylates. For example, a QSAR model could be built to predict the binding affinity of dicarboxylates to a particular metal ion, their effectiveness as a chelating agent, or their impact on a specific chemical reaction rate.

The development of a QSAR model involves several key steps:

Data Set Selection: A set of compounds with known activities (the training set) is required. For instance, a series of dicarboxylic acids of varying chain lengths and substitutions would be chosen.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the training set. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Examples of descriptors include molecular weight, logP, polar surface area, and quantum chemical descriptors like HOMO and LUMO energies. nih.gov

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to find a mathematical equation that relates a subset of the calculated descriptors to the measured activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using an independent set of compounds (the test set) that were not used in the model development.

While specific non-toxicity related QSAR studies for disodium butanedioate are not prominently featured in the literature, the principles of QSAR could be readily applied to understand and predict its behavior in various chemical systems.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Disodium butanedioate |

| Disodium succinate |

| Butanedioate |

| Succinate |

| Succinic acid |

Emerging Research Areas and Future Directions

Novel Industrial Applications and Process Integration

Research into new industrial uses for disodium (B8443419) butanedioate is expanding beyond its traditional roles. Key areas of investigation include its application in biodegradable polymers, as an agricultural additive to improve nutrient uptake, and in specialized cosmetic formulations.

In the realm of biodegradable polymers , disodium butanedioate serves as a crucial monomer for the synthesis of polybutylene succinate (B1194679) (PBS) and its copolymers. These bioplastics are gaining attention as environmentally friendly alternatives to conventional plastics in applications such as packaging, agricultural films, and disposable cutlery. Research is focused on enhancing the properties of these polymers, such as their flexibility and degradation rate, by copolymerizing succinic acid with other diacids. nih.govmdpi.com

As an agricultural additive , succinic acid and its salts are being investigated for their role as biostimulants. researchgate.net Studies have shown that the application of succinic acid can enhance plant growth, increase crop yield, and improve nutrient uptake. biomaterials.org For instance, research on lettuce has demonstrated that the use of succinic acid can significantly increase plant biomass and leaf surface area. biomaterials.org Further research is aimed at understanding the precise mechanisms of action and optimizing application methods for various crops to maximize these benefits.

In cosmetic formulations , disodium butanedioate is valued for its function as a buffering agent and masking agent. nih.gov Ongoing research is exploring its potential in more advanced applications, leveraging its ability to help maintain the skin's natural pH and its compatibility with other active ingredients.

Interactive Table: Investigated Applications of Disodium Butanedioate

| Application Area | Specific Use | Research Focus |

|---|---|---|

| Biodegradable Polymers | Monomer for Polybutylene Succinate (PBS) | Enhancing flexibility and controlling degradation rates. |

| Agriculture | Biostimulant | Improving nutrient uptake and increasing crop yields. researchgate.netbiomaterials.org |

| Cosmetics | Buffering and Masking Agent | Advanced formulations for skin pH maintenance. nih.gov |

| Detergents | Biodegradable Builder | Co-polymerization to create environmentally friendly detergent builders. nih.gov |

Interdisciplinary Research Integrating Disodium Butanedioate

The advancement of disodium butanedioate applications increasingly relies on interdisciplinary research, combining expertise from fields such as metabolic engineering, polymer chemistry, and materials science.

A notable example of such integration is the development of succinate-based polymers for cancer immunotherapy . semanticscholar.org This research brings together biomaterials science and immunology to create polymers that can modulate the metabolism of immune cells, demonstrating the potential of succinate-based materials in advanced biomedical applications. semanticscholar.org

Furthermore, the production of bio-based succinic acid, the precursor to disodium butanedioate, is a focal point of metabolic engineering . nih.govucsb.edudigitellinc.com Scientists are engineering microorganisms to efficiently produce succinic acid from renewable feedstocks. This work is often carried out in collaboration with polymer chemists who then utilize the bio-based succinic acid to synthesize novel biodegradable polymers. nih.gov This collaborative approach is essential for creating a sustainable and economically viable value chain for bio-based chemicals and materials.

The development of advanced biomaterials for tissue engineering also represents a significant area of interdisciplinary research. usda.gov While not always explicitly mentioning disodium butanedioate, the broader field of succinate-based polyesters is being explored for creating scaffolds that can support cell growth and tissue regeneration. This research requires a deep integration of materials science, biology, and medicine.

Challenges and Opportunities in Disodium Butanedioate Research

The commercialization and widespread adoption of disodium butanedioate, particularly from bio-based sources, face several challenges and opportunities related to cost-effectiveness and production efficiency.